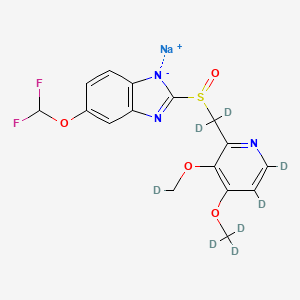
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: is an organic compound that serves as an intermediate in the synthesis of various dyes, including Acid Orange 24. This compound is notable for its applications in wastewater treatment, suncare compositions, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled pH conditions to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is used as a building block in the synthesis of complex organic molecules and dyes. It is particularly valuable in the development of azo dyes used in various industrial applications.
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to natural substrates and inhibitors.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products. Its role in wastewater treatment as a component of biofilters highlights its environmental significance.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid primarily involves its ability to form stable azo bonds, which are resistant to degradation. This stability makes it effective in applications requiring long-lasting color and resistance to environmental factors. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzoic Acid:
4-Aminobenzenesulfonic Acid: This compound is a precursor in the synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid and shares the sulfonic acid group but lacks the dihydroxybenzoic acid core.
Uniqueness: The presence of both hydroxyl groups and the azo linkage in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H10N2O7S |
|---|---|
Peso molecular |
338.29 g/mol |
Nombre IUPAC |
2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-11-6-12(17)10(5-9(11)13(18)19)15-14-7-1-3-8(4-2-7)23(20,21)22/h1-6,16-17H,(H,18,19)(H,20,21,22) |
Clave InChI |
LSCLOKGRZLMJBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)





![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)





![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
